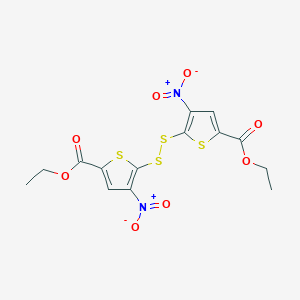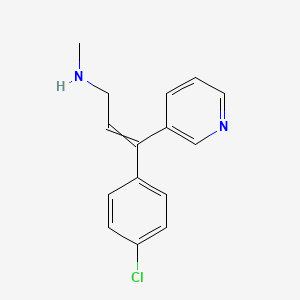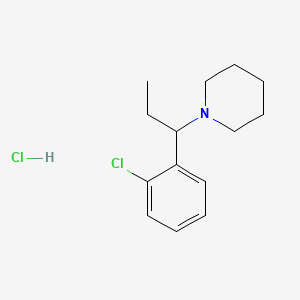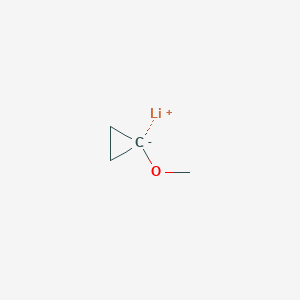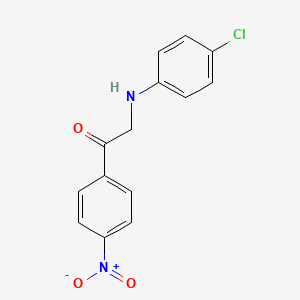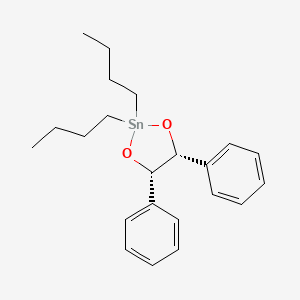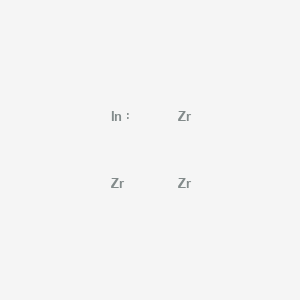
Indium--zirconium (1/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indium-zirconium (1/3) is a compound consisting of indium and zirconium in a 1:3 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including materials science, catalysis, and electronics. Indium is a post-transition metal known for its malleability and ductility, while zirconium is a transition metal known for its high resistance to corrosion and heat. The combination of these two elements results in a compound with enhanced properties suitable for advanced technological applications .
Preparation Methods
The synthesis of indium-zirconium (1/3) can be achieved through various methods, including solid-state reactions and sol-gel techniques.
Solid-State Reactions: This method involves mixing indium and zirconium powders in the desired stoichiometric ratio and heating the mixture at high temperatures in an inert atmosphere.
Sol-Gel Technique: This method involves the hydrolysis and polycondensation of metal alkoxides to form a gel, which is then dried and calcined to obtain the final product.
Industrial production methods often involve large-scale solid-state reactions due to their simplicity and cost-effectiveness.
Chemical Reactions Analysis
Indium-zirconium (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form indium and zirconium oxides. This reaction typically occurs at elevated temperatures in the presence of oxygen.
Reduction: Reduction reactions can convert the oxides back to the metallic state using reducing agents such as hydrogen or carbon monoxide.
Substitution: Indium-zirconium (1/3) can undergo substitution reactions where one of the metals is replaced by another metal, altering the compound’s properties.
Common reagents used in these reactions include oxygen, hydrogen, and various metal salts. The major products formed from these reactions are indium oxide, zirconium oxide, and substituted metal compounds .
Scientific Research Applications
Mechanism of Action
The mechanism by which indium-zirconium (1/3) exerts its effects depends on its application. In catalysis, the compound provides active sites for chemical reactions, facilitating the conversion of reactants to products. The molecular targets and pathways involved include the activation of hydrogen and carbon dioxide molecules, leading to the formation of methanol and other valuable chemicals .
In biological applications, the compound’s luminescent properties enable it to act as a bioimaging agent, allowing for the visualization of biological processes at the molecular level .
Comparison with Similar Compounds
Indium-zirconium (1/3) can be compared with other similar compounds, such as indium-tin oxide and zirconium dioxide.
Indium-Tin Oxide (ITO): ITO is widely used as a transparent conducting oxide in electronic devices.
Zirconium Dioxide (ZrO2): Zirconium dioxide is known for its high thermal stability and resistance to corrosion.
Similar compounds include indium oxide, zirconium carbide, and zirconium nitride, each with distinct properties and applications .
Properties
CAS No. |
73347-89-4 |
|---|---|
Molecular Formula |
InZr3 |
Molecular Weight |
388.49 g/mol |
InChI |
InChI=1S/In.3Zr |
InChI Key |
FLMVQIGQFQUGPF-UHFFFAOYSA-N |
Canonical SMILES |
[Zr].[Zr].[Zr].[In] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


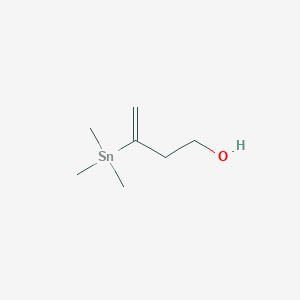
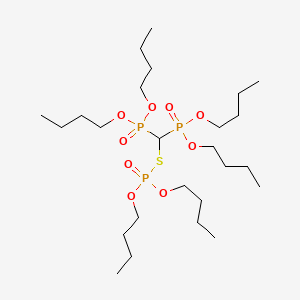
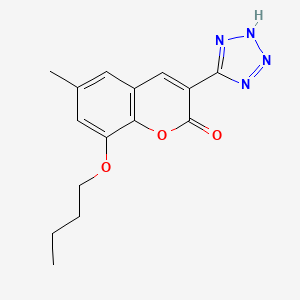
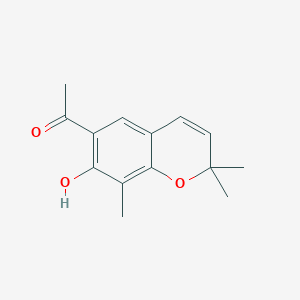
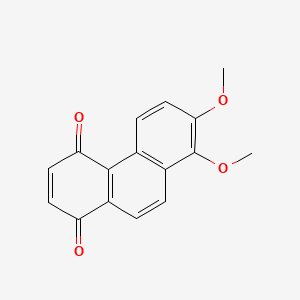
![4,4'-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol)](/img/structure/B14449462.png)
